molecular formula C24H26ClF6N3O3S B12429322 ROR|At/DHODH-IN-3

ROR|At/DHODH-IN-3

Cat. No.: B12429322
M. Wt: 586.0 g/mol
InChI Key: AFZMZLHHVUIZBS-INIZCTEOSA-N
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Description

RORγt/DHODH-IN-3 (CAS: 2764662-16-8) is a dual inhibitor targeting both retinoic acid receptor-related orphan receptor gamma t (RORγt) and dihydroorotate dehydrogenase (DHODH), with IC50 values of 0.098 μM (RORγt) and 0.432 μM (DHODH) . This compound is orally bioavailable and exhibits significant anti-inflammatory effects in vivo, making it a promising candidate for treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis . Its dual mechanism disrupts Th17 cell differentiation (via RORγt inhibition) and pyrimidine biosynthesis (via DHODH inhibition), offering a synergistic therapeutic approach .

Properties

Molecular Formula

C24H26ClF6N3O3S

Molecular Weight

586.0 g/mol

IUPAC Name

1-[4-[5-chloro-3-[[(4S)-4-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]-2-methylphenoxy]piperidin-1-yl]-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-one

InChI

InChI=1S/C24H26ClF6N3O3S/c1-12-15(32-22-33-21-16(35)3-2-4-18(21)38-22)9-13(25)10-17(12)37-14-5-7-34(8-6-14)20(36)11-19(23(26,27)28)24(29,30)31/h9-10,14,16,19,35H,2-8,11H2,1H3,(H,32,33)/t16-/m0/s1

InChI Key

AFZMZLHHVUIZBS-INIZCTEOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCC[C@@H]4O

Canonical SMILES

CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCCC4O

Origin of Product

United States

Preparation Methods

The synthesis of ROR|At/DHODH-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may include large-scale batch reactions, continuous flow processes, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

ROR|At/DHODH-IN-3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ROR|At/DHODH-IN-3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dual RORγt/DHODH Inhibitors

Table 1: Comparison of Dual RORγt/DHODH Inhibitors

Compound RORγt IC50 (μM) DHODH IC50 (μM) Key Features References
RORγt/DHODH-IN-3 0.098 0.432 Oral bioavailability; in vivo efficacy demonstrated
RORγt/DHODH-IN-1 0.083 0.172 Higher DHODH potency; lower RORγt selectivity
RORγt/DHODH-IN-2 N/A N/A Structural analog; detailed IC50 data pending

Key Findings :

  • RORγt/DHODH-IN-1 shows superior DHODH inhibition (IC50 = 0.172 μM) compared to IN-3 but slightly lower RORγt selectivity .

RORγt-Specific Inhibitors

Table 2: Comparison with RORγt-Specific Inhibitors

Compound RORγt IC50 (μM) Selectivity Profile Key Features References
RORγt/DHODH-IN-3 0.098 Dual action (RORγt + DHODH) Synergistic anti-inflammatory
Compound 6a 5.1 Non-selective (RORα: 6.4 μM; RORβ: 8.3 μM) Broad ROR inhibition; lower potency
T0901317 0.723 RORγt-specific Used as a positive control in assays
Compound 29 0.029* High T-cell specificity; low cytotoxicity (CC50 >5 μM) Potent Th17 suppression

Key Findings :

  • Compound 29 (EC50 = 29 nM) is more potent against RORγt than IN-3 but lacks DHODH inhibition .
  • T0901317 , a reference RORγt agonist/antagonist, has weaker activity (EC50 = 723 nM) compared to IN-3 .
  • Compound 6a inhibits RORγt but with poor selectivity and higher IC50 values .

DHODH-Specific Inhibitors

Table 3: Comparison with DHODH Inhibitors

Compound DHODH IC50 (μM) Key Features References
RORγt/DHODH-IN-3 0.432 Dual targeting; anti-inflammatory synergy
Vidofludimus 0.015 DHODH-specific; oral bioavailability
DHODH-IN-8 0.007 Anti-malarial activity; species-specific

Key Findings :

  • Vidofludimus (IC50 = 15 nM) is significantly more potent against DHODH than IN-3 but lacks RORγt modulation .

Structural and Functional Insights

  • Dual vs. Single-Target Inhibitors : While single-target inhibitors (e.g., Compound 29 for RORγt, Vidofludimus for DHODH) offer higher potency, RORγt/DHODH-IN-3’s dual action may enhance therapeutic efficacy in diseases like psoriasis, where both Th17 activation and pyrimidine synthesis are critical .
  • Selectivity Challenges : Compounds like 6a () inhibit multiple ROR isoforms, increasing off-target risks. IN-3’s RORγt selectivity (IC50 = 0.098 μM) and DHODH activity provide a balanced profile .
  • Cytotoxicity : IN-3’s structural analogs (e.g., Compounds 29 and 36) show low cytotoxicity (CC50 >5 μM), suggesting a favorable safety window for further development .

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